Cas no 2228111-33-7 (methyl 2-amino-2-(4-ethynylphenyl)acetate)

methyl 2-amino-2-(4-ethynylphenyl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-(4-ethynylphenyl)acetate
- EN300-1758056
- 2228111-33-7
-
- インチ: 1S/C11H11NO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h1,4-7,10H,12H2,2H3
- InChIKey: UABPEIVXRWHNDT-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C1C=CC(C#C)=CC=1)N)=O
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 52.3Ų
methyl 2-amino-2-(4-ethynylphenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1758056-10.0g |
methyl 2-amino-2-(4-ethynylphenyl)acetate |
2228111-33-7 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1758056-0.5g |
methyl 2-amino-2-(4-ethynylphenyl)acetate |
2228111-33-7 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1758056-0.1g |
methyl 2-amino-2-(4-ethynylphenyl)acetate |
2228111-33-7 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1758056-1g |
methyl 2-amino-2-(4-ethynylphenyl)acetate |
2228111-33-7 | 1g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1758056-0.05g |
methyl 2-amino-2-(4-ethynylphenyl)acetate |
2228111-33-7 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1758056-5.0g |
methyl 2-amino-2-(4-ethynylphenyl)acetate |
2228111-33-7 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1758056-5g |
methyl 2-amino-2-(4-ethynylphenyl)acetate |
2228111-33-7 | 5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1758056-10g |
methyl 2-amino-2-(4-ethynylphenyl)acetate |
2228111-33-7 | 10g |
$4360.0 | 2023-09-20 | ||
Enamine | EN300-1758056-0.25g |
methyl 2-amino-2-(4-ethynylphenyl)acetate |
2228111-33-7 | 0.25g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1758056-1.0g |
methyl 2-amino-2-(4-ethynylphenyl)acetate |
2228111-33-7 | 1g |
$1014.0 | 2023-06-03 |
methyl 2-amino-2-(4-ethynylphenyl)acetate 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
methyl 2-amino-2-(4-ethynylphenyl)acetateに関する追加情報
Recent Advances in the Study of Methyl 2-amino-2-(4-ethynylphenyl)acetate (CAS: 2228111-33-7) in Chemical Biology and Pharmaceutical Research
Methyl 2-amino-2-(4-ethynylphenyl)acetate (CAS: 2228111-33-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its ethynylphenyl and ester functional groups, has demonstrated potential in various applications, including drug discovery, targeted therapy, and chemical probe development. The unique structural features of this compound enable its use as a versatile building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules.
Recent studies have focused on the synthesis and optimization of methyl 2-amino-2-(4-ethynylphenyl)acetate to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to modify the ethynyl group, thereby improving the compound's stability and bioavailability. These efforts have led to the development of derivatives with enhanced binding affinity for specific biological targets, such as enzymes and receptors involved in disease pathways.
In the context of drug discovery, methyl 2-amino-2-(4-ethynylphenyl)acetate has been investigated as a precursor for the development of small-molecule inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound in the design of inhibitors targeting protein-protein interactions (PPIs) implicated in cancer progression. The study highlighted the compound's ability to serve as a scaffold for the introduction of pharmacophoric groups, leading to the identification of potent and selective inhibitors.
Another area of research has explored the application of methyl 2-amino-2-(4-ethynylphenyl)acetate in chemical biology, particularly in the development of activity-based probes (ABPs). These probes enable the visualization and quantification of enzyme activity in complex biological systems. A recent study demonstrated the utility of this compound in the design of ABPs for serine hydrolases, a class of enzymes with roles in various physiological and pathological processes. The ethynyl group facilitated click chemistry-based labeling, allowing for the precise detection of enzyme activity in live cells.
Despite these advancements, challenges remain in the clinical translation of methyl 2-amino-2-(4-ethynylphenyl)acetate-based therapeutics. Issues such as metabolic stability, toxicity, and off-target effects need to be addressed through further structural optimization and preclinical studies. However, the compound's versatility and potential for customization make it a promising candidate for future research and development.
In conclusion, methyl 2-amino-2-(4-ethynylphenyl)acetate (CAS: 2228111-33-7) represents a valuable tool in chemical biology and pharmaceutical research. Its applications in drug discovery, targeted therapy, and chemical probe development underscore its significance in advancing our understanding of disease mechanisms and therapeutic interventions. Ongoing research efforts are expected to uncover new opportunities for this compound, paving the way for innovative treatments and diagnostic tools.
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